Methotrexate-d3
Overview
Description
Synthesis Analysis
The synthesis of methotrexate and its derivatives, including methotrexate-d3, involves complex chemical reactions that are meticulously designed to ensure the correct placement of functional groups and isotopic labels. The synthesis process often involves multiple steps, starting from basic chemical precursors to the final deuterated compound. For instance, methotrexate itself can be synthesized from 4-(methylamino) benzoic acid by carbobenzyloxy protection, amidization with diethyl D-glutamate hydrochloride, catalytic hydrogenolysis, and then hydrolysis to give N-(4- methylaminobenzoyl) -D-glutamic acid, which is then subjected to one-pot simultaneous reaction with 2,4,5,6-tetraamnio-pyrimidine sulfate and 1,1,3-tribromoacetone (Haitao, 2011).
Molecular Structure Analysis
The molecular structure of methotrexate has been extensively analyzed using various spectroscopic and computational methods. Studies have focused on the equilibrium geometry, bonding features, and vibrational frequencies of MTX, utilizing density functional theory (DFT) and other theoretical calculations to complement experimental findings. For instance, vibrational spectra studies of MTX have confirmed differently acting ring modes, steric repulsion, conjugation, and back-donation, with Time-Dependent DFT (TD-DFT) results showing good correlation with experimental data (Ayyappan et al., 2010).
Chemical Reactions and Properties
Methotrexate undergoes various chemical reactions, particularly in the biological context, affecting its mechanism of action and pharmacokinetics. It has been shown to interact with enzymes such as dihydrofolate reductase, inhibiting the folate pathway, which is crucial for DNA synthesis and cell division. The electrochemical properties of MTX have been studied, revealing multiple reduction steps in acidic and neutral media, which are significant for understanding its reactivity and the development of resistance (Gurira & Bowers, 1983).
Physical Properties Analysis
The physical properties of methotrexate, such as solubility, stability, and formulation compatibility, are crucial for its effectiveness as a therapeutic agent. Modifications like methotrexate-d3 can influence these properties, affecting how the drug is administered and metabolized. The intercalation of methotrexate into layered double hydroxides, for example, has been explored to improve its delivery, indicating the importance of physical properties in drug design and application (Tian et al., 2014).
Chemical Properties Analysis
The chemical properties of methotrexate, including its reactivity, interaction with biological molecules, and degradation pathways, are essential for its pharmacological profile. Studies have detailed how methotrexate interacts with enzymes and cellular components, its inhibition mechanisms, and how modifications like deuteration can impact these interactions. For instance, methotrexate's efficacy and mechanism of action have been linked to its ability to inhibit the JAK/STAT pathway, offering insights into how chemical properties dictate therapeutic outcomes (Alqarni & Zeidler, 2020).
Scientific Research Applications
Methotrexate (MTX) demonstrates a potent inhibitory effect on the proliferation of osteoblasts, cells responsible for bone formation. However, it does not significantly affect basal osteoblastic phenotypic expression. The presence of 1,25-dihydroxyvitamin D3 can enhance the inhibitory effects of MTX on osteoblast growth while stimulating alkaline phosphatase activity and osteocalcin production (Scheven et al., 1995).
High-dose methotrexate (HDMTX) is used in treating various adult and childhood cancers. It's generally safe, but can cause significant toxicity, including acute kidney injury. The article offers comprehensive recommendations for preventing HDMTX toxicity and managing acute kidney injury and subsequent toxicities (Howard et al., 2016).
Methotrexate is central in managing rheumatoid arthritis (RA) and other immune-mediated inflammatory diseases. However, predicting a patient's response to MTX and other synthetic disease-modifying anti-rheumatic drugs (DMARDs) remains a challenge, with no consistent, replicable results identifying individual responders or nonresponders at treatment start (Romão et al., 2013).
Vitamin D3, when used in combination with methotrexate, can affect methotrexate-induced jejunum damage in rats. This study highlights the potential for using Vitamin D3 and methotrexate in combination to mitigate dose limitations and side effects in the treatment of cancer, rheumatoid arthritis, and psoriasis (Abdul-Wahab & Al-Shawi, 2020).
Methotrexate's applications span across various conditions, including acute leukemia, non-Hodgkin's lymphoma, osteogenic sarcoma, choriocarcinoma, breast carcinoma, psoriasis, rheumatoid arthritis, and other diseases. Advances in understanding the clinical pharmacology of methotrexate have significantly contributed to its use in treating these conditions (Bleyer, 1978).
Safety And Hazards
Methotrexate-d3 is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Germ cell mutagenicity, Category 1B . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye, and to use personal protective equipment .
Future Directions
properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-FUPFOCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90962981 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methotrexate-d3 | |
CAS RN |
432545-63-6 | |
Record name | N-(4-{[(4-Amino-2-imino-2,3-dihydropteridin-6-yl)methyl][(~2~H_3_)methyl]amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 432545-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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